molecular formula C9H9ClO2 B1313055 (3-Methylphenoxy)acetyl chloride CAS No. 40926-72-5

(3-Methylphenoxy)acetyl chloride

Cat. No.: B1313055
CAS No.: 40926-72-5
M. Wt: 184.62 g/mol
InChI Key: PROCECBQSRMMBV-UHFFFAOYSA-N
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Description

“(3-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C₉H₉ClO₂ . It is used in the preparation of benzothiadiazine derivatives for use as KAT inhibitors . It is a clear yellow to red-brown liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass of the molecule is 184.620 Da .


Physical and Chemical Properties Analysis

“this compound” is a clear yellow to red-brown liquid . Its molecular formula is C₉H₉ClO₂ , and it has an average mass of 184.620 Da .

Scientific Research Applications

Synthesis of Phosphonopeptide Intermediates

(Yuan, Chen, & Wang, 1991) described the use of acetyl chloride in synthesizing amino(aryl)methylphosphonic acid derivatives. These derivatives are key intermediates in the synthesis of phosphonopeptide with a P-N bond, highlighting its importance in peptide synthesis research.

Photodissociation Studies

Research by (Deshmukh & Hess, 1994) focused on the photodissociation of acetyl chloride, exploring the quantum yields and energy distributions of fragments like chlorine atom and methyl fragments. This study is significant in understanding the photophysics and photochemistry of acetyl chloride derivatives.

Detection of Pollutants in Water

(Corcia, Bellioni, Madbouly, & Marchese, 1996) utilized acetyl derivatives in a method for detecting phenols in natural waters, highlighting its application in environmental monitoring and pollution detection.

Polymer Synthesis

(Nanjundan, Selvamalar, & Jayakumar, 2004) demonstrated the use of acetyl derivatives in the synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes. This research is crucial in the field of polymer chemistry and material science.

Green Chemistry

(Ross & Xiao, 2002) explored acylation reactions catalyzed by metal triflates in an ionic liquid, indicating the potential of acetyl chloride derivatives in developing more environmentally friendly chemical processes.

Structural Characterization

(Sinnott, 1961) reported on the microwave spectrum of acetyl chloride, providing insights into the molecular structure and bonding characteristics, essential for understanding the chemical behavior of acetyl derivatives.

Synthesis of Antioxidants

(Yu, 2006) described the synthesis of 3,4-methylenedioxy phenol, an antioxidant and drug intermediate, from catechol using acetyl chloride, highlighting its role in pharmaceutical research.

Safety and Hazards

“(3-Methylphenoxy)acetyl chloride” is classified as an irritant . It may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Phenoxy derivatives, such as “(3-Methylphenoxy)acetyl chloride”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Recent advances in synthetic methods have allowed for the preparation of complex phenoxy derivatives with functional groups that impart specific properties . This opens up opportunities for chemists to design new derivatives that could enhance safety and efficacy in various applications .

Properties

IUPAC Name

2-(3-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROCECBQSRMMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437149
Record name (3-METHYLPHENOXY)ACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40926-72-5
Record name (3-METHYLPHENOXY)ACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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